molecular formula C5H8Br2N2S B11764283 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide

Katalognummer: B11764283
Molekulargewicht: 288.01 g/mol
InChI-Schlüssel: KXCLRFYFZJUTAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide is a heterocyclic compound with significant interest in the field of medicinal chemistry. It is known for its unique structure, which combines a pyrrole ring with a thiazole ring, making it a valuable scaffold for the development of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with a thioamide under acidic conditions to form the desired heterocyclic structure . The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its electronic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide apart from similar compounds is its specific combination of a pyrrole and thiazole ring, which imparts unique electronic and steric properties. These properties make it particularly effective in binding to certain molecular targets, enhancing its potential as a pharmacological agent .

Eigenschaften

Molekularformel

C5H8Br2N2S

Molekulargewicht

288.01 g/mol

IUPAC-Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide

InChI

InChI=1S/C5H6N2S.2BrH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H

InChI-Schlüssel

KXCLRFYFZJUTAW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1)SC=N2.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.